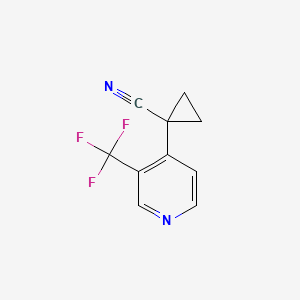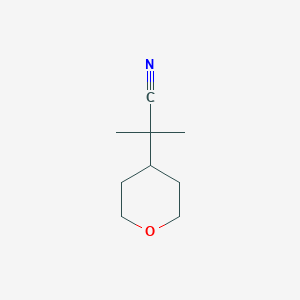
2-Methyl-2-(oxan-4-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(oxan-4-yl)propanenitrile is an organic compound with the molecular formula C9H15NO It is a nitrile derivative featuring a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(oxan-4-yl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methylpropanenitrile with tetrahydropyran under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and distillation to isolate the compound from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(oxan-4-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxanone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxanone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(oxan-4-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Methyl-2-(oxan-4-yl)propanenitrile exerts its effects depends on the specific reaction or application. In general, the nitrile group can interact with various molecular targets, such as enzymes or receptors, leading to changes in biological activity. The tetrahydropyran ring can also influence the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanenitrile: A simpler nitrile without the tetrahydropyran ring.
2-Methyl-2-(oxan-2-yl)propanenitrile: A structural isomer with the oxygen atom in a different position.
2-Methyl-2-(4-morpholinyl)propanenitrile: Contains a morpholine ring instead of a tetrahydropyran ring.
Uniqueness
2-Methyl-2-(oxan-4-yl)propanenitrile is unique due to the presence of the tetrahydropyran ring, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
2-methyl-2-(oxan-4-yl)propanenitrile |
InChI |
InChI=1S/C9H15NO/c1-9(2,7-10)8-3-5-11-6-4-8/h8H,3-6H2,1-2H3 |
Clave InChI |
OIPWNICIOAORCG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#N)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


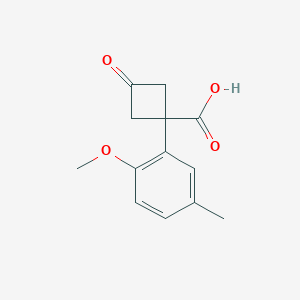
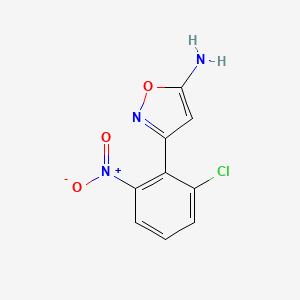
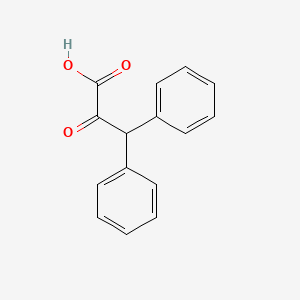
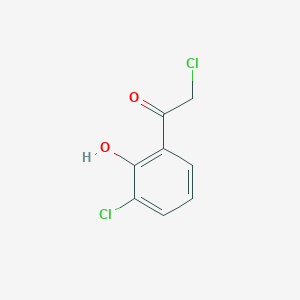
![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)


![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
